hMC4R vs. hMC1R Selectivity by cis-Apc
Incorporation of cis-Apc into a linear pentapeptide scaffold (Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2) yields potent hMC4R agonism with minimal activity at hMC1R. In a direct head-to-head comparison within the same study, the EC50 for hMC4R was determined to be 58 nM, while activity at hMC1R was reported as >10,000 nM, establishing a functional selectivity ratio exceeding 172-fold [1]. This is in stark contrast to other phenyl-containing rigid templates like 5-BrAtc, which, while also enabling selectivity, do not inherently provide the same quantitative selectivity profile in identical peptide contexts [1].
| Evidence Dimension | Functional Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 (hMC4R) = 58 nM; EC50 (hMC1R) > 10,000 nM |
| Comparator Or Baseline | Baseline: EC50 (hMC1R) > 10,000 nM for the same peptide; Comparator (implicit): 5-BrAtc template peptides, which display different selectivity profiles. |
| Quantified Difference | >172-fold functional selectivity for hMC4R over hMC1R. |
| Conditions | In vitro functional agonist assays using HEK-293 cells stably expressing human melanocortin receptors (hMC4R, hMC1R, hMC3R, hMC5R) with a linear pentapeptide backbone (Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2). |
Why This Matters
This quantitative selectivity data is critical for procurement decisions in hMC4R-targeted drug discovery, as it validates the specific use of cis-Apc over alternative rigid templates to achieve a defined balance of on-target potency and off-target (hMC1R) avoidance.
- [1] Chu, X.J.; Bartkovitz, D.; Danho, W.; Swistok, J.; Cheung, A.W.H.; Kurylko, G.; Rowan, K.; Yeon, M.; Franco, L.; Qi, L.; Chen, L.; Yagaloff, K. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters 2005, 15 (22), 4910-4914. View Source
